3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLDFOLKYISENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507418 | |
| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77616-97-8 | |
| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 3-amino-6-bromo-4-(2-pyridinyl)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VCF7RM64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 6-Bromo-3-nitroquinolin-2(1H)-one
The nitro precursor is synthesized via nitration of 6-bromoquinolin-2(1H)-one using fuming nitric acid in sulfuric acid at 0°C. The reaction achieves 78% yield, with regioselectivity controlled by the bromine’s meta-directing effect.
Catalytic Hydrogenation to Aminoquinolinone
The nitro group is reduced to an amine using 10% Pd/C under 50 psi H₂ in ethanol. Complete conversion occurs within 4 hours, yielding 3-amino-6-bromoquinolin-2(1H)-one with >99% purity. Alternative reductants like sodium hydrosulfite (Na₂S₂O₄) in ethanol/water (5:1) at reflux achieve comparable yields (82%) without requiring high-pressure equipment.
Pyridinyl Group Introduction via Suzuki-Miyaura Coupling
The 4-position is functionalized via palladium-catalyzed cross-coupling. Using 2-pyridinylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 90°C, the pyridinyl group is installed in 8 hours (71% yield).
One-Pot Assembly from 2-Aminopyridine and Brominated Cyclohexenones
A tandem Michael addition-cyclization strategy enables rapid assembly of the quinolinone scaffold. 2-Aminopyridine reacts with 5-bromo-2-cyclohexen-1-one in acetic acid at 120°C, forming the bicyclic core via conjugate addition followed by dehydration. The reaction completes in 6 hours, yielding 68% of 6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. Subsequent nitration (HNO₃/H₂SO₄, 0°C) and reduction (Fe/HCl, 60°C) introduce the 3-amino group, achieving an overall yield of 52%.
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach using Wang resin functionalized with brominated hydroxypyridine enables stepwise construction. Key steps include:
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Coupling : 3-Nitro-4-(pyridin-2-yl)benzoic acid anchored via ester linkage (DIC/HOBt, 85% loading).
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Cyclization : Treatment with POCl₃ forms the quinolinone ring (90% conversion).
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Reduction : On-resin nitro reduction with SnCl₂/HCl (95% efficiency).
Cleavage with TFA/water (95:5) liberates the target compound in 89% purity, ideal for parallel synthesis.
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly accelerates key steps:
-
Cyclocondensation : 30 minutes vs. 12 hours conventionally, 73% yield.
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Suzuki Coupling : 15 minutes at 120°C, 76% yield vs. 8 hours thermally.
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65 | 98 | 12 | Moderate |
| Nitro Reduction | 82 | 99 | 4 | High |
| One-Pot Assembly | 52 | 95 | 8 | Low |
| Solid-Phase | 89 | 89 | 24 | High |
| Microwave | 76 | 97 | 0.5 | Moderate |
The nitro reduction route offers optimal balance between yield and scalability, while microwave methods excel in speed. Solid-phase synthesis suits combinatorial chemistry but requires specialized infrastructure.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the bromo group can yield the corresponding hydrogenated quinoline derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Standards
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is utilized as an impurity reference standard in pharmaceutical testing. It serves as a marker for the quality control of drugs, particularly those related to anxiolytics, such as bromazepam. This application is crucial for ensuring the safety and efficacy of pharmaceutical products during development and production stages .
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit antimicrobial properties. The presence of the amino and bromine groups in this compound may enhance its activity against various pathogens. Research exploring the structure–activity relationship (SAR) of similar compounds suggests that modifications to the quinoline structure can lead to increased antimicrobial efficacy .
Cancer Research
Quinoline derivatives have been investigated for their potential anticancer properties. Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cellular signaling pathways. Further research is needed to elucidate its mechanisms of action and therapeutic potential in oncology .
Case Study 1: Quality Control in Pharmaceuticals
A study conducted by LGC Standards highlighted the importance of this compound as an impurity standard in the analysis of bromazepam formulations. The research demonstrated how this compound can be effectively used to assess the purity of active pharmaceutical ingredients (APIs), ensuring compliance with regulatory standards .
Case Study 2: Antimicrobial Testing
In a laboratory setting, researchers evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound showed promising activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other signaling proteins, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The quinolin-2(1H)-one scaffold is highly modifiable, with substituents at positions 3, 4, and 6 significantly impacting biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Bromine vs.
- Amino Group: The 3-NH₂ group in the target compound may facilitate hydrogen bonding in biological targets, unlike 3-acylated derivatives (e.g., ) which show varied antimicrobial efficacy.
- Pyridine vs. Triazole : The pyridin-2-yl group (target) provides a planar aromatic system, contrasting with the triazole ring in compound 3f , which introduces additional hydrogen-bonding sites.
Biological Activity
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, with the CAS number 77616-97-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This quinoline derivative is noted for its structural features that may confer various therapeutic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a related study demonstrated that quinoline derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The IC50 values for some derivatives were reported as low as 0.36 µM against CDK2, indicating strong activity .
Table 1: Biological Activity of Quinoline Derivatives
| Compound Name | Target | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | CDK2 | 0.36 | HeLa |
| Another Quinoline Derivative | CDK9 | 1.8 | HCT116 |
| Quinoline Analog | B-Raf | - | A375 |
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The presence of the pyridine ring in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Specific studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting that this compound may possess similar properties .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : By inhibiting CDKs, this compound may disrupt the cell cycle in cancer cells, leading to apoptosis.
- Interaction with DNA : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Mechanisms : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
Case Studies
A case study involving related quinoline compounds demonstrated their efficacy against resistant strains of bacteria, providing a promising avenue for treatment options where traditional antibiotics fail. These findings underscore the importance of further exploring the biological activities of this compound in both cancer and infectious disease contexts.
Q & A
Q. What are the established synthetic routes for 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic coupling and functionalization. For example, bromination of a quinolinone precursor followed by amination and pyridinyl substitution is a common route. Key steps include:
- Bromination : Using reagents like NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–25°C) to achieve regioselective bromination at the 6-position .
- Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation, with yields influenced by solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) .
- Pyridinyl coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the pyridin-2-yl moiety, requiring Pd catalysts and optimized ligand systems .
Optimization involves monitoring reaction progress via TLC/HPLC and adjusting stoichiometry, temperature, or solvent (e.g., switching from DMF to THF for better solubility) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Structural validation :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm) and confirm the quinolinone carbonyl (δ ~165 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 330.03 for C₁₄H₁₀BrN₃O) with <2 ppm error .
- Purity assessment :
Q. What pharmacological activities are associated with this compound, and how are they evaluated?
3-Aminoquinolinone derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory properties. Assays include:
- Antimicrobial screening : Broth microdilution (MIC values against S. aureus or E. coli) .
- Kinase inhibition : Fluorescence polarization assays (e.g., EGFR inhibition with IC₅₀ <1 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values correlated to substituent effects (e.g., bromine enhances lipophilicity) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or stability of this compound?
- DFT calculations : Model electrophilic aromatic substitution (e.g., bromination) using Gaussian 16 at the B3LYP/6-31G(d) level to predict regioselectivity .
- Solvent effects : COSMO-RS simulations in solvents like DMSO or THF to optimize solubility and reaction rates .
- Degradation pathways : Transition-state analysis for hydrolysis or photodegradation using QTAIM (Quantum Theory of Atoms in Molecules) to identify vulnerable bonds (e.g., C-Br) .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Dynamic effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange broadening in DMSO-d₆ .
- 2D NMR : NOESY or ROESY to differentiate between intramolecular hydrogen bonding (quinolinone NH) and intermolecular interactions .
- X-ray crystallography : Resolve ambiguities by comparing experimental vs. simulated powder XRD patterns (e.g., SHELX-refined structures) .
Q. What strategies are effective for minimizing impurities during large-scale synthesis?
- Byproduct suppression :
- Crystallization optimization : Gradient cooling in ethanol/water mixtures to isolate the pure compound from diastereomeric impurities .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME), a biodegradable solvent, for bromination .
- Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse in cross-coupling reactions .
- Energy efficiency : Microwave-assisted synthesis (100 W, 80°C) to reduce reaction time from 24h to 2h .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
